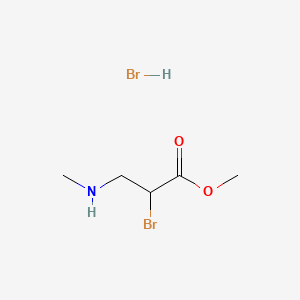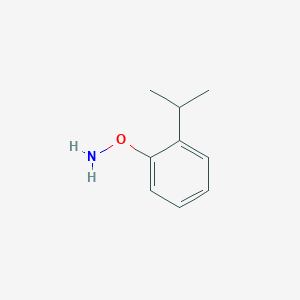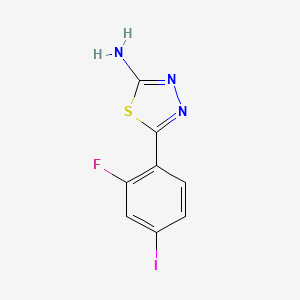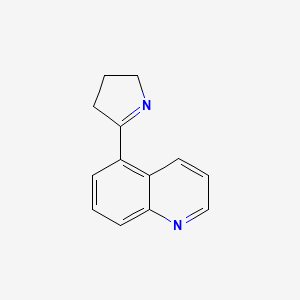
(Z)-1-(Boc-amino)-4-bromo-3-fluoro-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-(Boc-amino)-4-bromo-3-fluoro-2-butene is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a fluorine atom on a butene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(Boc-amino)-4-bromo-3-fluoro-2-butene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoro-2-butene and tert-butoxycarbonyl chloride.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the amino group remains inert during subsequent reactions.
Formation of the Z-Isomer: The Z-isomer is formed through a stereoselective reaction, often involving catalysts or specific reaction conditions to control the geometry of the double bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors and solid acid catalysts to enhance efficiency and yield. The use of heterogeneous catalysts allows for better control over reaction conditions and product separation .
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in (Z)-1-(Boc-amino)-4-bromo-3-fluoro-2-butene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
Addition Reactions: Electrophiles like bromine or nucleophiles like hydroxide ions.
Major Products Formed
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Deprotected Amines: Free amines obtained after Boc group removal.
Addition Products: Compounds formed by the addition of electrophiles or nucleophiles to the double bond.
科学的研究の応用
(Z)-1-(Boc-amino)-4-bromo-3-fluoro-2-butene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (Z)-1-(Boc-amino)-4-bromo-3-fluoro-2-butene involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The Boc protecting group ensures the amino group remains inert during initial reactions, allowing for selective modifications at other sites. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex molecules .
類似化合物との比較
Similar Compounds
(Z)-1-(Boc-amino)-4-chloro-3-fluoro-2-butene: Similar structure but with a chlorine atom instead of bromine.
(Z)-1-(Boc-amino)-4-bromo-3-methyl-2-butene: Similar structure but with a methyl group instead of fluorine.
(Z)-1-(Boc-amino)-4-bromo-3-hydroxy-2-butene: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
(Z)-1-(Boc-amino)-4-bromo-3-fluoro-2-butene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens with the Boc-protected amino group makes it a versatile intermediate for various synthetic applications .
特性
IUPAC Name |
tert-butyl N-(4-bromo-3-fluorobut-2-enyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-5-4-7(11)6-10/h4H,5-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDGIEIMXIVMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C(CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
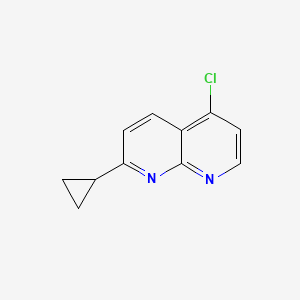
![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)

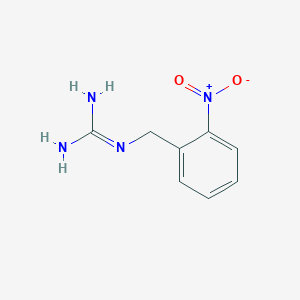


![1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)

